1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

Beschreibung

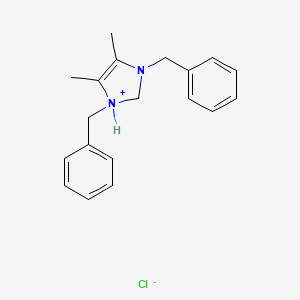

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride is a quaternary imidazolium salt characterized by a central imidazolium ring substituted with methyl groups at the 4 and 5 positions and benzyl (phenylmethyl) groups at the 1 and 3 positions. The chloride anion balances the positive charge of the imidazolium cation. This compound belongs to the class of ionic liquids, which are notable for their low melting points, thermal stability, and tunable physicochemical properties based on substituent modifications .

For example, similar compounds like 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride (1) are prepared by reacting substituted imidazoles with chloromethyl pyridinyl ethers, followed by ion exchange or direct alkylation .

Eigenschaften

Molekularformel |

C19H23ClN2 |

|---|---|

Molekulargewicht |

314.9 g/mol |

IUPAC-Name |

1,3-dibenzyl-4,5-dimethyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12H,13-15H2,1-2H3;1H |

InChI-Schlüssel |

ZDFJIZVMJFRHGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C[NH+]1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1H-Imidazolium, 4,5-Dimethyl-1,3-bis(phenylmethyl)-, Chlorid umfasst typischerweise die Reaktion von 4,5-Dimethylimidazol mit Benzylchlorid in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die Verbindung kann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt werden.

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

1H-Imidazolium, 4,5-Dimethyl-1,3-bis(phenylmethyl)-, Chlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von imidazoliumbasierten oxidierten Produkten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Imidazoliumderivaten führt.

Substitution: Die Phenylmethylgruppen können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung von substituierten Imidazoliumsalzen führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind starke Säuren, Basen und spezifische Katalysatoren, die die gewünschten Transformationen fördern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Catalysis

1H-Imidazolium salts are widely recognized for their utility as catalysts in various chemical reactions. Their applications include:

- Organocatalysis : The compound has been employed as a catalyst in the synthesis of various organic compounds. Its ability to stabilize transition states makes it effective in accelerating reactions such as the formation of carbon-carbon bonds and other nucleophilic substitutions.

- Metal Complex Formation : It serves as a ligand in the formation of metal complexes, enhancing catalytic activity in reactions involving precious metals like gold and palladium. This has been documented in studies where imidazolium-based ligands facilitated the activation of substrates under mild conditions .

Medicinal Chemistry

The medicinal applications of 1H-Imidazolium salts have gained attention due to their biological activity:

- Anticancer Activity : Research indicates that derivatives of imidazolium salts exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of cisplatin-resistant cancer cells, providing a potential pathway for developing new anticancer therapies .

- Antimicrobial Properties : Some studies suggest that imidazolium compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .

Materials Science

In materials science, 1H-Imidazolium salts are utilized for their unique properties:

- Ionic Liquids : As ionic liquids, these compounds are studied for their low volatility and high thermal stability. They can be used as solvents in chemical processes or as electrolytes in batteries and supercapacitors .

- Nanomaterials : The compound has been incorporated into nanomaterials for applications in drug delivery systems and sensors. Its ability to form stable complexes with various substrates enhances the performance of these materials .

Case Study 1: Catalytic Activity

In a study focused on mechanochemical synthesis, researchers demonstrated that imidazolium salts could effectively catalyze the formation of substituted imidazoles under solvent-free conditions. The results indicated high yields and selectivity, showcasing their potential in green chemistry applications .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazolium derivatives revealed that they exhibited potent cytotoxicity against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolium core allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The phenylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride

- Substituents : Pyridin-2-ylmethyl groups at positions 1 and 3.

- Synthesis : Reacting 4,5-dimethylimidazole with chloromethyl pyridinyl ethers, followed by anion exchange .

- Key Differences: The pyridinyl groups introduce nitrogen donor sites, enabling coordination chemistry. Attempts to generate free carbenes from this compound via deprotonation with KN(SiMe₃)₂ led to dimerization, forming 1,1′-bis(pyridin-2-ylmethyl)-2,2′-bis(4,5-dimethylimidazole) .

- Applications: Potential use in catalysis or as a precursor for pincer ligands.

4,5-Bis((Z)-chloro(hydroxyimino)methyl)-1H-imidazol-3-ium chloride monohydrate

- Substituents: Chloro-hydroxyimino groups at positions 4 and 4.

- Synthesis: Derived from 4,5-dicyanoimidazole, hydroxylamine, and HCl .

- Key Differences: The electron-withdrawing chloro-hydroxyimino substituents increase acidity and influence crystal packing. The dihedral angles between the imidazole ring and substituent planes (41.5° and 21.1°) highlight steric and electronic effects absent in the target compound .

- Applications : High-value precursor for energetic salts.

2-Heneicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

- Substituents : Long heneicosyl (C21) chain and hydroxyethyl groups.

- Key Differences : The hydrophobic alkyl chain and hydrophilic hydroxyethyl groups make this compound amphiphilic, suitable for surfactant applications .

Physicochemical Properties

Biologische Aktivität

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride (CAS Number: 596093-98-0) is a compound that falls under the category of imidazolium salts. These compounds are known for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this specific imidazolium compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a positively charged imidazolium ring and two phenylmethyl groups attached to the nitrogen atoms. The presence of the dimethyl groups enhances its solubility and stability in biological systems.

Antibacterial Activity

Research indicates that imidazolium derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1H-Imidazolium can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1H-Imidazolium | S. aureus | 7.1 µM |

| 1H-Imidazolium | E. coli | 6.5 µM |

The above table summarizes findings from studies on related imidazolium compounds, suggesting that 1H-Imidazolium may exhibit comparable activity against these pathogens .

Antifungal Activity

Imidazolium salts have also been investigated for their antifungal properties. Research has demonstrated that certain derivatives effectively combat fungi such as Candida albicans. The antifungal action is believed to stem from the ability of these compounds to disrupt fungal cell membranes.

Antitumor Activity

Emerging studies highlight the potential antitumor effects of imidazolium compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . This suggests that 1H-Imidazolium could be explored further for its anticancer properties.

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazolium derivatives and evaluated their biological activities. Among these, a derivative structurally similar to 1H-Imidazolium was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of imidazolium salts, including variations of the compound . Results indicated promising activity against Candida species, with IC50 values demonstrating effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.